(R)-3-Hydroxy Midostaurin

Catalog No.
S548031
CAS No.
179237-49-1
M.F
C35H30N4O5
M. Wt
586.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Hydroxy Midostaurin

CAS Number

179237-49-1

Product Name

(R)-3-Hydroxy Midostaurin

IUPAC Name

N-[(2S,3R,4R,6R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide

Molecular Formula

C35H30N4O5

Molecular Weight

586.6 g/mol

InChI

InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33?,35+/m1/s1

InChI Key

ZZSBPGIGIUFJRA-YMZPHHGTSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CGP52421; CGP-52421; CGP 52421.

The exact mass of the compound CGP52421 is 600.23727 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(R)-3-Hydroxy Midostaurin (CAS 179237-49-1), commonly designated as CGP 52421, is the primary, long-acting active hydroxyl metabolite of the multikinase inhibitor midostaurin[1]. In commercial and research procurement, it is primarily sourced as an analytical reference standard for therapeutic drug monitoring (TDM), physiologically based pharmacokinetic (PBPK) modeling, and in vitro kinase profiling . Unlike the parent compound, which is rapidly metabolized, CGP 52421 exhibits profound accumulation in plasma and high affinity for alpha-1 acidic glycoprotein (AAG) [1]. This makes the exact metabolite a critical reference standard for calibrating LC-MS/MS workflows and validating late-stage preclinical models in acute myeloid leukemia (AML) and systemic mastocytosis (SM), where parent-drug data alone is insufficient to predict steady-state biological activity[REFS-1, REFS-2].

Attempting to substitute (R)-3-Hydroxy Midostaurin with the parent drug (midostaurin) or its O-demethylated counterpart (CGP 62221) critically compromises analytical and biological workflows. In pharmacokinetic tracking, generic substitution fails because CGP 52421 possesses a terminal half-life nearly 25 times longer than midostaurin, meaning it dictates the steady-state plasma profile after the first week of dosing [1]. In functional assays, the compounds are not interchangeable: while midostaurin potently inhibits KIT-driven proliferation in mast cells, CGP 52421 lacks this activity entirely, yet retains strong suppression of IgE-mediated histamine release [2]. Consequently, using the parent drug as a proxy in cellular or plasma-shifted assays will result in massive overestimations of in vivo anti-proliferative efficacy and inaccurate TDM calibrations [REFS-1, REFS-2].

Analytical Workflow Fit: Terminal Elimination Half-Life for TDM Calibration

For laboratories establishing LC-MS/MS quantification protocols, the pharmacokinetic stability of the target analyte is paramount. (R)-3-Hydroxy Midostaurin demonstrates a terminal elimination half-life of 482 hours, vastly exceeding the 19-hour half-life of the parent drug midostaurin and the 32-hour half-life of the CGP 62221 metabolite [1]. Because CGP 52421 continues to accumulate until day 28 of dosing, it becomes the dominant circulating species at steady state.

Evidence DimensionTerminal elimination half-life
Target Compound Data482 hours (CGP 52421)
Comparator Or Baseline19 hours (Midostaurin) / 32 hours (CGP 62221)
Quantified Difference~25-fold longer half-life than the parent drug
ConditionsHuman in vivo pharmacokinetic profiling

Procuring this exact standard is mandatory for clinical LC-MS/MS therapeutic drug monitoring workflows, as it is the primary species requiring quantification at steady state.

Assay Specificity: Decoupling KIT Inhibition from IgE-Mediated Responses

In in vitro models of systemic mastocytosis, the parent drug midostaurin and the CGP 62221 metabolite inhibit HMC-1 neoplastic mast cell proliferation with IC50 values of 50–250 nM, driven by KIT dephosphorylation [1]. In stark contrast, (R)-3-Hydroxy Midostaurin (CGP 52421) fails to induce dephosphorylation of KIT V560G or D816V and does not efficiently block KIT-dependent proliferation, despite retaining comparable inhibitory effects on IgE-dependent histamine release (IC50 < 1 µM) [1].

Evidence DimensionKIT-dependent proliferation inhibition (IC50)
Target Compound DataNo significant inhibition or KIT dephosphorylation observed
Comparator Or BaselineMidostaurin and CGP 62221 (IC50 = 50–250 nM)
Quantified DifferenceComplete loss of KIT-driven anti-proliferative activity while retaining IgE histamine release inhibition
ConditionsHMC-1 neoplastic mast cell lines (KIT V560G / D816V)

Provides a critical negative control for KIT-targeted drug discovery, allowing researchers to isolate downstream IgE-mediated symptom relief from direct anti-tumor efficacy.

PBPK Model Calibration: AAG-Driven Plasma IC50 Shift

The high affinity of (R)-3-Hydroxy Midostaurin for alpha-1 acidic glycoprotein (AAG) drastically alters its functional potency in physiological environments. While CGP 52421 effectively inhibits FLT3 autophosphorylation with an IC50 of approximately 132 nM in standard culture medium, this value shifts to 9.8 µM in human plasma . This ~74-fold reduction in free-drug potency is a critical variable that cannot be accurately modeled using the parent drug's binding kinetics.

Evidence DimensionFLT3 autophosphorylation IC50
Target Compound Data9.8 µM in human plasma
Comparator Or Baseline132 nM in standard culture medium
Quantified Difference~74-fold reduction in potency due to AAG binding
ConditionsFLT3 autophosphorylation assay (culture medium vs. plasma)

Essential for calibrating physiologically based pharmacokinetic (PBPK) models to accurately predict free-drug fractions and avoid overestimating in vivo efficacy.

LC-MS/MS Therapeutic Drug Monitoring (TDM)

This compound is the right choice for calibrating clinical mass spectrometry workflows. Its 482-hour half-life ensures it is the dominant circulating species requiring quantification at steady state, making it a mandatory reference standard for accurate TDM [1].

Physiologically Based Pharmacokinetic (PBPK) Modeling

This compound is required to model protein-binding shifts in late-stage preclinical development. Researchers utilize its high AAG affinity to calculate accurate free-drug fractions and plasma-adjusted IC50 values, correcting the ~74-fold potency shift observed between culture media and human plasma .

Systemic Mastocytosis (SM) Pathway Decoupling

This compound is a highly specific chemical probe for isolating IgE-mediated histamine suppression from KIT-driven tumor apoptosis. Its unique target engagement profile—lacking the KIT V560G/D816V dephosphorylation activity of the parent drug—makes it an essential control in mast cell assays [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

586.22162007 Da

Monoisotopic Mass

586.22162007 Da

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D9B1PJ9MWX

Dates

Last modified: 04-14-2024
1: Yin OQ, Wang Y, Schran H. A mechanism-based population pharmacokinetic model for characterizing time-dependent pharmacokinetics of midostaurin and its metabolites in human subjects. Clin Pharmacokinet. 2008;47(12):807-16. doi: 10.2165/0003088-200847120-00005. PubMed PMID: 19026036.
2: Wang Y, Yin OQ, Graf P, Kisicki JC, Schran H. Dose- and time-dependent pharmacokinetics of midostaurin in patients with diabetes mellitus. J Clin Pharmacol. 2008 Jun;48(6):763-75. doi: 10.1177/0091270008318006. PubMed PMID: 18508951.
3: Illmer T, Thiede HM, Thiede C, Bornhäuser M, Schaich M, Schleyer E, Ehninger G. A highly sensitive method for the detection of PKC412 (CGP41251) and its metabolites by high-performance liquid chromatography. J Pharmacol Toxicol Methods. 2007 Jul-Aug;56(1):23-7. Epub 2007 Feb 23. PubMed PMID: 17395497.
4: Levis M, Brown P, Smith BD, Stine A, Pham R, Stone R, Deangelo D, Galinsky I, Giles F, Estey E, Kantarjian H, Cohen P, Wang Y, Roesel J, Karp JE, Small D. Plasma inhibitory activity (PIA): a pharmacodynamic assay reveals insights into the basis for cytotoxic response to FLT3 inhibitors. Blood. 2006 Nov 15;108(10):3477-83. Epub 2006 Jul 20. PubMed PMID: 16857987; PubMed Central PMCID: PMC1895426.

Explore Compound Types